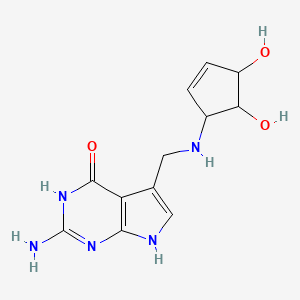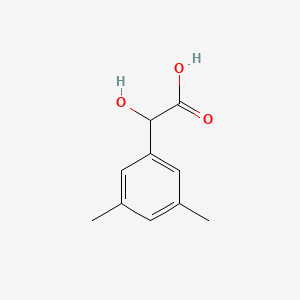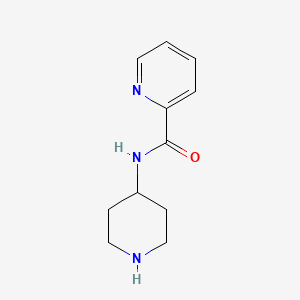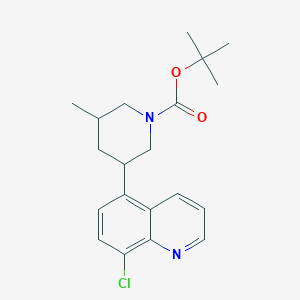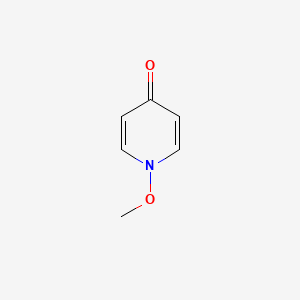
4(1H)-Pyridinone, 1-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-metoxipirimidin-4-ona es un compuesto orgánico con la fórmula molecular C₆H₇NO₂. Es un derivado de la piridina, caracterizado por un grupo metoxi unido a la cuarta posición del anillo de piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-metoxipirimidin-4-ona se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 4-hidroxipiridina con metanol en presencia de un catalizador ácido. Esta reacción generalmente ocurre en condiciones de reflujo, lo que lleva a la formación de 1-metoxipirimidin-4-ona .
Métodos de producción industrial: En entornos industriales, la producción de 1-metoxipirimidin-4-ona a menudo implica condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas avanzadas de purificación como destilación y cristalización .
Análisis De Reacciones Químicas
Tipos de reacciones: 1-metoxipirimidin-4-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en diferentes formas reducidas de derivados de piridina.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan a menudo agentes reductores como hidruro de aluminio y litio (LiAlH₄).
Sustitución: Los nucleófilos como las aminas y los tioles se pueden utilizar en condiciones básicas o ácidas.
Principales productos formados:
Oxidación: N-óxidos de 1-metoxipirimidin-4-ona.
Reducción: Derivados de piridina reducidos.
Sustitución: Varios derivados de piridina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
1-metoxipirimidin-4-ona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como ligando en química de coordinación.
Biología: Sirve como una sonda en ensayos bioquímicos y como precursor de compuestos biológicamente activos.
Medicina: Tiene posibles aplicaciones terapéuticas debido a su capacidad para interactuar con objetivos biológicos.
Mecanismo De Acción
El mecanismo por el cual 1-metoxipirimidin-4-ona ejerce sus efectos implica su interacción con objetivos moleculares específicos. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas uniéndose a sus sitios activos. Esta interacción puede modular varias vías bioquímicas, lo que lleva a los efectos terapéuticos deseados .
Compuestos similares:
- 2-metoxipirimidina
- 3-metoxipirimidina
- 4-metoxipirimidina
Comparación: 1-metoxipirimidin-4-ona es único debido a la posición del grupo metoxi en el anillo de piridina, que influye en su reactividad química y actividad biológica. En comparación con sus isómeros, puede exhibir diferentes propiedades farmacocinéticas y farmacodinámicas, lo que lo convierte en un compuesto valioso para aplicaciones específicas .
Comparación Con Compuestos Similares
- 2-Methoxypyridine
- 3-Methoxypyridine
- 4-Methoxypyridine
Comparison: 1-Methoxypyridin-4-one is unique due to the position of the methoxy group on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Propiedades
Número CAS |
1703-18-0 |
|---|---|
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
1-methoxypyridin-4-one |
InChI |
InChI=1S/C6H7NO2/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 |
Clave InChI |
ZZMBOQHEQKZJHQ-UHFFFAOYSA-N |
SMILES canónico |
CON1C=CC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


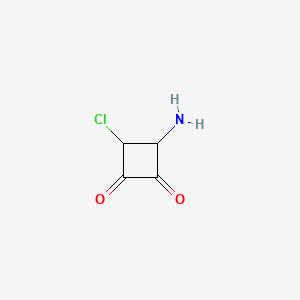
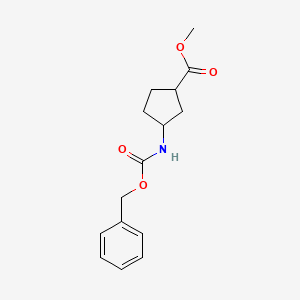
![(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B12280431.png)
![Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12280433.png)
![[(3-Chloro-2-fluorophenyl)methyl]hydrazine](/img/structure/B12280434.png)
![6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B12280450.png)
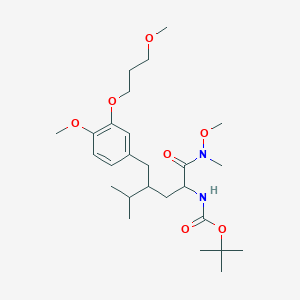
![1-Icosyl-2-[(E)-3-(1-icosyl-3,3-dimethyl-1,3-dihydro-2H-indol-2-ylidene)-1-propenyl]-3,3-dimethyl-3H-indolium iodide](/img/structure/B12280458.png)
